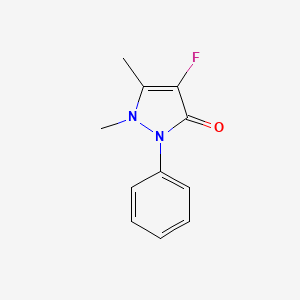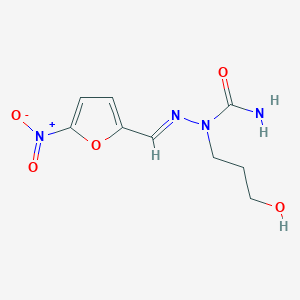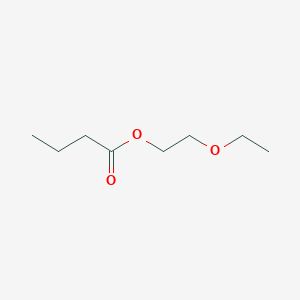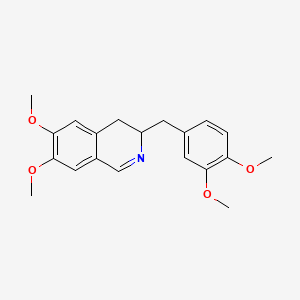
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a veratryl group at the 3rd position, making it a unique derivative of isoquinoline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents. One common method includes the reaction with o-quinone methides, which leads to the formation of heterocyclic compounds . The reaction conditions often involve boiling ethanol or o-xylene as solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Common substitution reactions involve the replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Another derivative with a phenyl group at the 1st position.
Uniqueness
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- is unique due to the presence of the veratryl group at the 3rd position, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
20232-49-9 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO4/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16/h5-6,8,10-12,16H,7,9H2,1-4H3 |
Clé InChI |
DJBQMOKXDOEAAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=N2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


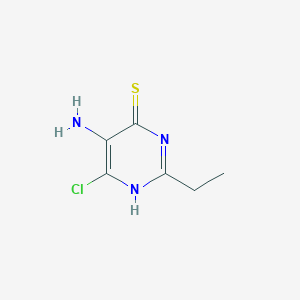
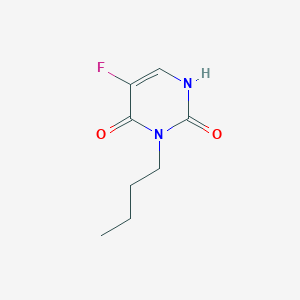
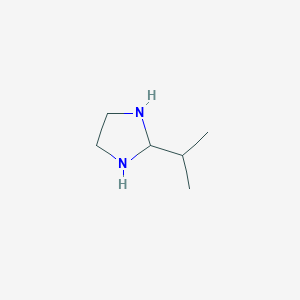
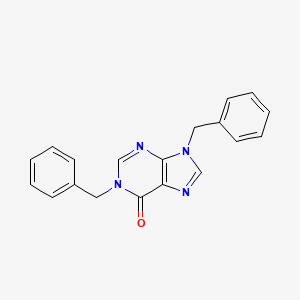
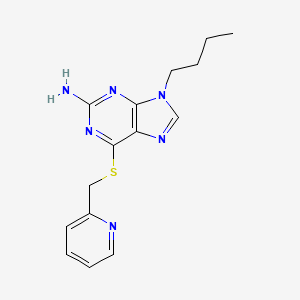
![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
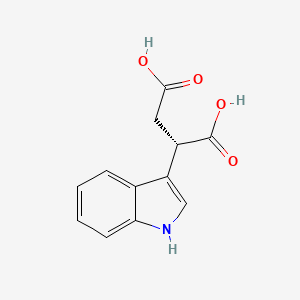
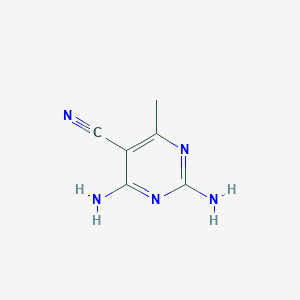
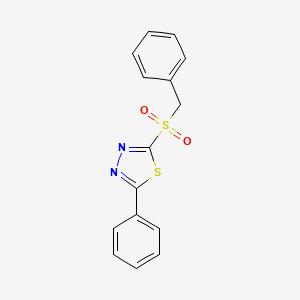
![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)

